3-(2-bromophenoxy)-9-(2-morpholinoethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one
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Description
3-(2-bromophenoxy)-9-(2-morpholinoethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is a useful research compound. Its molecular formula is C23H23BrN2O5 and its molecular weight is 487.35. The purity is usually 95%.
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Scientific Research Applications
Morpholine Applications in Scientific Research
Cyclic Heterotetrameric and Low-dimensional Hydrogen-bonded Polymeric Structures : Morpholine derivatives have been studied for their ability to form complex hydrogen-bonded structures with different acids, showing potential for creating diverse molecular architectures. These structures have applications in understanding molecular interactions and designing materials with specific physical properties (Smith & Lynch, 2016).
Synthesis Transformations : Research into the treatment of fluorinated α-bromoenones with amino diols leading to compounds with condensed morpholine and oxetane rings shows the utility of morpholine in organic synthesis, particularly in creating bicyclic compounds with potential biological activities (Rulev et al., 2019).
Bromophenols in Scientific Research
Antioxidant Activity : Bromophenols isolated from marine algae have demonstrated significant antioxidant activity, suggesting their potential use in preventing oxidative stress and related diseases. These compounds could be useful in developing natural antioxidant supplements or in food preservation (Li et al., 2011).
Synthetic Applications and Bioactivity : Synthesis of bromophenol derivatives has revealed their potential for creating compounds with antimicrobial, anticancer, and enzyme inhibitory activities. This highlights the role of bromophenols in drug discovery and the development of new therapeutic agents (Rezai et al., 2018).
Properties
IUPAC Name |
3-(2-bromophenoxy)-9-(2-morpholin-4-ylethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23BrN2O5/c24-18-3-1-2-4-20(18)31-21-14-29-23-16(22(21)27)5-6-19-17(23)13-26(15-30-19)8-7-25-9-11-28-12-10-25/h1-6,14H,7-13,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XULJNBMSZWJLTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCN2CC3=C(C=CC4=C3OC=C(C4=O)OC5=CC=CC=C5Br)OC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23BrN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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